![molecular formula (C41H53FO4S4)n B1180630 Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe CAS No. 1266549-31-8](/img/no-structure.png)

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PTB7 is a semiconducting polymer used in organic photovoltaics with an energy efficiency of 9.15%. It can act as an electron donor with narrow optical band gaps and excellent π -π conjugation while forming a nanocomposite with fullerenes.

Scientific Research Applications

Organic Photovoltaics Degradation

- Chemical Degradation Analysis : PTB7 is prone to chemical degradation, especially when exposed to light in air. X-ray Photoelectron Spectroscopy (XPS) studies reveal that degradation involves loss of alkoxy side chains and an increase in oxygen-bonded species, indicating formation of COOH and OH groups and oxidation of sulfur (Kettle et al., 2016).

Solar Cell Performance Enhancement

- Power Conversion Efficiency : Incorporating gate electrodes in PTB7-based solar cells can significantly enhance their power conversion efficiency, reaching 8.1% with a 2.0 V gate bias (Zhou et al., 2016).

- Morphological Influence : The morphology of PTB7 films, influenced by solvents and additives, plays a crucial role in the performance of solar cells. The presence of additives like 1,8-diiodooctane (DIO) affects film homogeneity and crystalline structure (Guo et al., 2014).

Light Harvesting and Spectroscopy

- Spectroscopic Properties : PTB7's light harvesting capabilities and ultrafast fluorescent decay dynamics are significant for photovoltaic applications. Its significant absorption over the visible spectrum is attributed to small band gaps and electron-withdrawing groups (Keller et al., 2016).

Air Stability and Efficiency

- Air Stability in Solar Cells : PTB7 demonstrates exceptional air stability in solar cells, maintaining significant efficiency even without encapsulation. This property is crucial for practical applications and long-term usage (Reshma & Santhakumar, 2017).

Material Properties and Performance

- Impact of PTB7 Properties : Variations in PTB7's molecular weight and polydispersity index significantly affect the optical properties, charge transport, and overall photovoltaic performance of solar cells (To et al., 2015).

Defect Analysis

- Defect Densities and Tail States : Analysis of bulk and interfacial defects in PTB7 devices provides insights into the optimization of material and device properties for improved solar cell performance (Samiee et al., 2014).

Mechanism of Action

Target of Action

PTB7 is a semiconducting polymer primarily used in organic photovoltaics . It acts as an electron donor , forming a nanocomposite with fullerenes .

Mode of Action

PTB7 interacts with its targets through π-π conjugation , a form of electron interaction . This interaction allows PTB7 to form a nanocomposite with fullerenes, enhancing its electron-donating properties .

Biochemical Pathways

The primary pathway affected by PTB7 is the electron transport chain in organic photovoltaics . By acting as an electron donor, PTB7 facilitates the movement of electrons, which is crucial for the conversion of light energy into electrical energy .

Result of Action

The result of PTB7’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . Devices using PTB7 have achieved a power conversion efficiency (PCE) as high as 8.32% .

Action Environment

The performance of PTB7 can be influenced by environmental factors such as the concentration of PTB7 and the type of solvent used . For instance, the use of different concentrations of PTB7 in the fabrication of organic light-emitting diodes (OLEDs) has been shown to impact device performance .

Biochemical Analysis

Biochemical Properties

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} plays a significant role in biochemical reactions, particularly in the field of organic photovoltaics. It interacts with fullerenes to form nanocomposites that enhance light absorption and electron mobility . The polymer’s interaction with fullerenes is characterized by strong π-π stacking interactions, which facilitate efficient charge transfer and separation .

Cellular Effects

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} influences various cellular processes, particularly in the context of photovoltaic applications. It enhances the performance of polymeric solar cells by increasing light absorption and improving electron mobility

Molecular Mechanism

The molecular mechanism of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} involves its role as an electron donor in organic photovoltaics. It forms nanocomposites with fullerenes, which exhibit strong π-π conjugation and narrow optical band gaps . These interactions facilitate efficient charge transfer and separation, leading to enhanced photovoltaic performance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} have been observed to change over time. The polymer is prone to degradation in ambient conditions, which can affect its stability and long-term performance . Studies have shown that the polymer’s stability can be improved by optimizing its formulation and storage conditions .

Dosage Effects in Animal Models

The effects of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} in animal models have not been extensively studied. It is known that the polymer’s performance in photovoltaic applications can vary with different dosages. High doses of the polymer can lead to aggregation and phase separation, which can negatively impact its performance .

Metabolic Pathways

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is involved in metabolic pathways related to its role in organic photovoltaics. It interacts with fullerenes to form nanocomposites that enhance light absorption and electron mobility

Transport and Distribution

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is transported and distributed within cells and tissues primarily through its interactions with fullerenes . These interactions facilitate the polymer’s localization and accumulation in specific cellular compartments, enhancing its performance in photovoltaic applications .

Subcellular Localization

The subcellular localization of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is influenced by its interactions with fullerenes and other biomolecules . These interactions direct the polymer to specific compartments or organelles, where it can exert its effects on cellular function and photovoltaic performance .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe] can be achieved through a series of reactions involving the polymerization of monomers.", "Starting Materials": [ "4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl chloride", "3-fluoro-2-(2-ethylhexyl)thiophene", "Sodium hydride", "Tetrahydrofuran", "Chloroform", "Methanol", "Triethylamine", "Bromine" ], "Reaction": [ "The synthesis begins with the preparation of the monomers by reacting 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl chloride with 3-fluoro-2-(2-ethylhexyl)thiophene in the presence of sodium hydride as a base and tetrahydrofuran as a solvent.", "The resulting monomers are then subjected to a polymerization reaction by dissolving them in chloroform and adding triethylamine as a catalyst.", "The reaction mixture is stirred at room temperature for several hours to allow for polymerization to occur.", "The resulting polymer is then purified by precipitation in methanol and dried under vacuum.", "The final step involves the incorporation of bromine atoms into the polymer backbone to enhance the electron-accepting properties of the material. This is achieved by treating the polymer with a solution of bromine in chloroform." ] } | |

CAS No. |

1266549-31-8 |

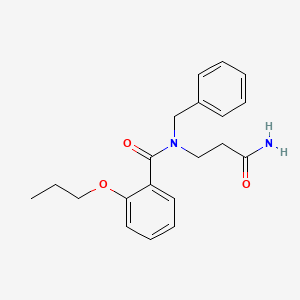

Molecular Formula |

(C41H53FO4S4)n |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)